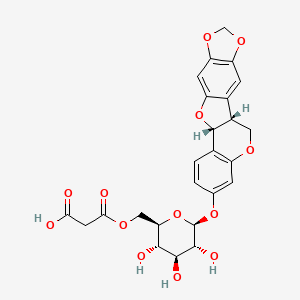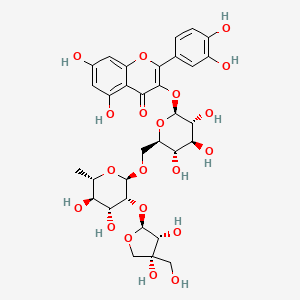
2-chloro-N,N-dipropyl-4-quinazolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N,N-dipropylquinazolin-4-amine is a member of the class of quinazolines that is quinazoline which is substituted by a chloro group and a dipropylnitrilo group at positions 2 and 4, respectively. It is a member of quinazolines, an organochlorine compound and a tertiary amino compound.
Wissenschaftliche Forschungsanwendungen
Spectral Analysis and Molecular Structure
2-chloro-N,N-dipropyl-4-quinazolinamine and its analogs have been studied for their spectral properties and molecular structures. For instance, AG-1478, a compound with a similar quinazoline base, was analyzed using UV-Vis absorption spectroscopy. This study revealed distinct conformers of the drug, contributing to a better understanding of its structural and electronic properties. Such studies are crucial for understanding the drug's interactions and behavior in various environments (Khattab et al., 2016).
Synthesis and Chemical Properties
Research has focused on the synthesis and chemical properties of compounds structurally similar to this compound. These studies involve developing synthetic methods and characterizing the resultant compounds, contributing to advancements in medicinal chemistry and drug development (Ouyang et al., 2016).
Potential for Biological Activities
Several studies have explored the potential biological activities of quinazolinamine derivatives. These activities range from anticancer properties to antibacterial effects. For example, certain quinazolinone-1,3,4-oxadiazole derivatives exhibited notable cytotoxic activities against specific cancer cell lines, highlighting the potential of these compounds in cancer treatment (Hassanzadeh et al., 2019).
Application in Asymmetric Catalysis
Quinazolinamine derivatives have been utilized in asymmetric catalysis. The synthesis and use of these compounds in catalytic processes showcase their versatility and utility in organic synthesis and chemical transformations (Fleming et al., 2010).
Optical and Electroluminescent Properties
Studies on quinazoline derivatives have also focused on their optical and electroluminescent properties. These compounds have shown potential for applications in luminescent and electroluminescent devices, with emissions ranging across the visible spectrum depending on solvent polarity (Danel et al., 2010).
Eigenschaften
Molekularformel |
C14H18ClN3 |
|---|---|
Molekulargewicht |
263.76 g/mol |
IUPAC-Name |
2-chloro-N,N-dipropylquinazolin-4-amine |
InChI |
InChI=1S/C14H18ClN3/c1-3-9-18(10-4-2)13-11-7-5-6-8-12(11)16-14(15)17-13/h5-8H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
OOAMKODPDGBQOY-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1=NC(=NC2=CC=CC=C21)Cl |
Kanonische SMILES |
CCCN(CCC)C1=NC(=NC2=CC=CC=C21)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-[2-(4-methoxyphenyl)-2-oxoethylidene]anthracen-9(10H)-one](/img/structure/B1260922.png)
![N-(3-isoxazolyl)-2-[4-[[(5R)-3-oxo-5-phenyl-4-morpholinyl]methyl]-1-triazolyl]acetamide](/img/structure/B1260925.png)
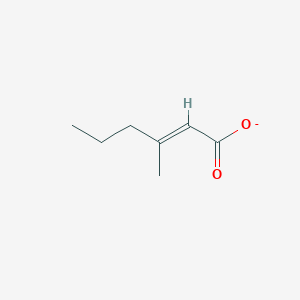
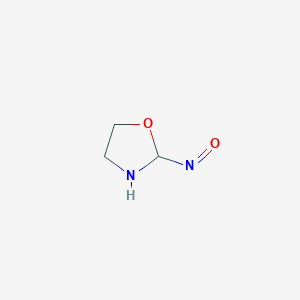

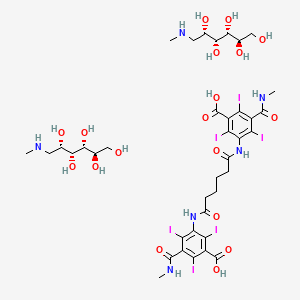
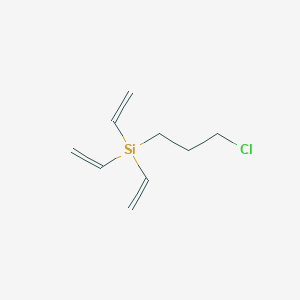
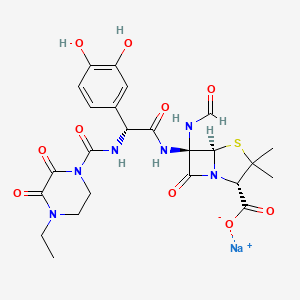
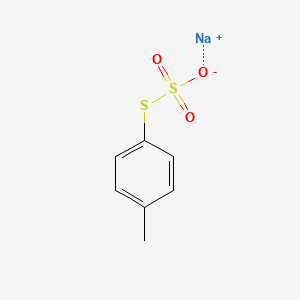
![sodium;4-[[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-4-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoate](/img/structure/B1260937.png)
